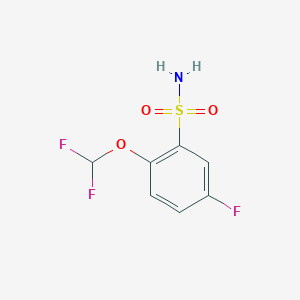
2-(Difluoromethoxy)-5-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethoxy)-5-fluorobenzenesulfonamide is a chemical compound that belongs to the class of organofluorine compounds. These compounds are known for their unique properties, which include significant modifications in biological behavior and physicochemical properties compared to their hydrogen-containing analogues . The presence of fluorine atoms in the compound enhances its stability, lipophilicity, and metabolic resistance, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 2-(Difluoromethoxy)-5-fluorobenzenesulfonamide involves several steps. One common method includes the reaction of 2,5-difluorobenzenesulfonyl chloride with difluoromethanol in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
2-(Difluoromethoxy)-5-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Cross-Coupling Reactions: It can be involved in cross-coupling reactions facilitated by transition metals, leading to the formation of complex organic molecules
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(Difluoromethoxy)-5-fluorobenzenesulfonamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Difluoromethoxy)-5-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, leading to significant biological effects. The compound can inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
2-(Difluoromethoxy)-5-fluorobenzenesulfonamide can be compared with other similar compounds, such as:
Trifluoromethoxybenzenesulfonamide: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can lead to differences in reactivity and biological activity.
Difluoromethoxybenzenesulfonamide: Similar to the target compound but lacks the additional fluorine atom on the benzene ring, affecting its physicochemical properties.
Fluorobenzenesulfonamide: Lacks the difluoromethoxy group, resulting in different stability and reactivity profiles
The uniqueness of this compound lies in its specific combination of fluorine atoms, which confer distinct properties that are advantageous in various applications.
Propriétés
Formule moléculaire |
C7H6F3NO3S |
|---|---|
Poids moléculaire |
241.19 g/mol |
Nom IUPAC |
2-(difluoromethoxy)-5-fluorobenzenesulfonamide |
InChI |
InChI=1S/C7H6F3NO3S/c8-4-1-2-5(14-7(9)10)6(3-4)15(11,12)13/h1-3,7H,(H2,11,12,13) |
Clé InChI |
LEFKYUFQPQMZDL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)S(=O)(=O)N)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



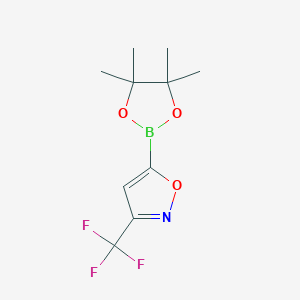
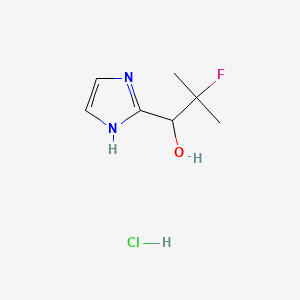
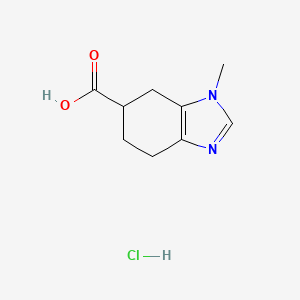
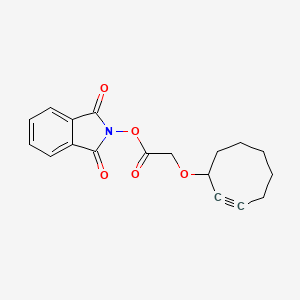
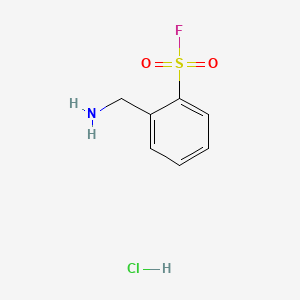

![[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol](/img/structure/B15299419.png)

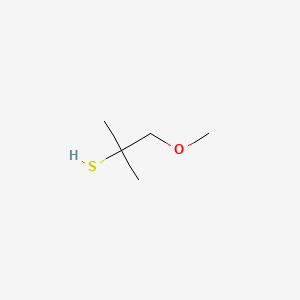

![[6-(Pentyloxy)pyridin-3-yl]boronic acid](/img/structure/B15299439.png)
![3-[2-(Tert-butoxycarbonylamino)ethyl]cyclobutanecarboxylic acid](/img/structure/B15299455.png)

